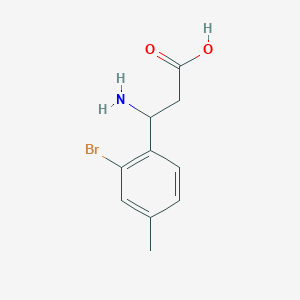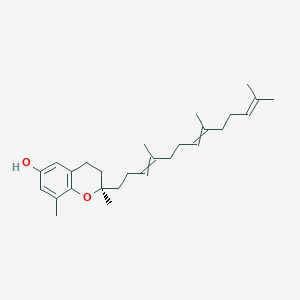
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is a member of the tocotrienol family, which is part of the vitamin E group. Tocotrienols are known for their antioxidant properties and are found in various natural sources such as palm oil, rice bran oil, and certain nuts and grains . This compound is characterized by its chromanol ring structure and an isoprenoid side chain, which contributes to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol typically involves the condensation of a chromanol derivative with an isoprenoid chain precursor. The reaction conditions often include the use of strong acids or bases to facilitate the condensation reaction, followed by purification steps such as chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound is usually carried out through extraction from natural sources, such as palm oil. The extraction process involves saponification, followed by chromatographic separation to isolate the tocotrienols. Advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) are also employed to enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol undergoes various chemical reactions, including:
Oxidation: The chromanol ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group on the chromanol ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted chromanols from substitution reactions .
科学的研究の応用
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reaction kinetics.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
作用機序
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The molecular targets include lipid membranes, proteins, and DNA. The pathways involved in its action include the activation of antioxidant response elements and the inhibition of pro-oxidant enzymes .
類似化合物との比較
Similar Compounds
Alpha-tocopherol: Another member of the vitamin E family, but with a saturated phytyl side chain.
Gamma-tocotrienol: Similar structure but differs in the position of methyl groups on the chromanol ring.
Delta-tocotrienol: Similar structure but with fewer methyl groups on the chromanol ring.
Uniqueness
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is unique due to its specific isoprenoid side chain and the position of methyl groups on the chromanol ring, which contribute to its distinct antioxidant properties and biological activities .
特性
分子式 |
C27H40O2 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC名 |
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/t27-/m1/s1 |
InChIキー |
ODADKLYLWWCHNB-HHHXNRCGSA-N |
異性体SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
正規SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


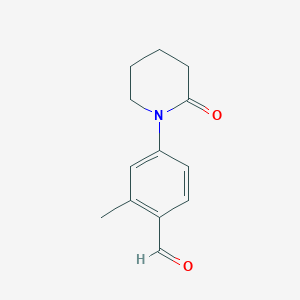

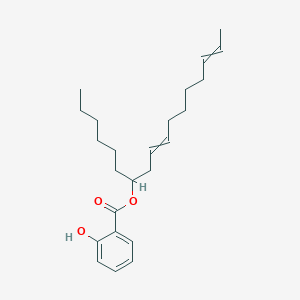
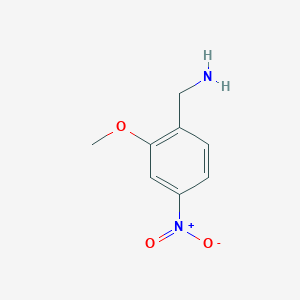

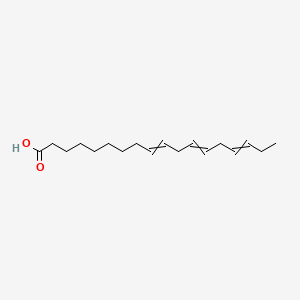
![4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12441741.png)

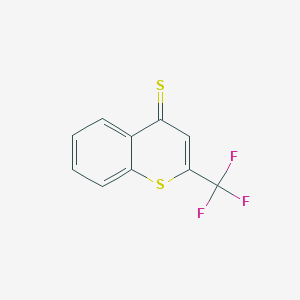
![2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B12441763.png)
![(Z)-2-Methyl-2-butenoic acid (Z)-2-[[3-(7-methoxy-1,3-benzodioxole-5-yl)-2-propenyloxy]carbonyl]-2-butenyl ester](/img/structure/B12441771.png)
![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)
